Anabasine

Descripción general

Descripción

La anabasina es un alcaloide natural que se encuentra en plantas como el tabaco de árbol (Nicotiana glauca) y el tabaco común (Nicotiana tabacum). Es un isómero estructural de la nicotina, compartiendo una estructura química similar pero diferenciándose en sus efectos biológicos. Históricamente, la anabasina se ha utilizado como insecticida debido a sus propiedades tóxicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La anabasina puede sintetizarse a través de varios métodos. Una ruta sintética común implica la reacción de 2-picolina con 1,5-dibromopentano, seguida de la ciclización para formar el anillo de piperidina. La reacción generalmente requiere una base como el hidruro de sodio y se lleva a cabo bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de anabasina a menudo implica la extracción de fuentes vegetales, particularmente de especies del género Nicotiana. El proceso de extracción incluye la extracción con disolventes seguida de pasos de purificación como la cristalización o la cromatografía para aislar el alcaloide en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La anabasina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La anabasina puede oxidarse para formar anabasina N-óxido utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: La reducción de anabasina puede producir dihidroanabasina, típicamente utilizando agentes reductores como el hidruro de aluminio y litio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, ácido acético y calor.

Reducción: Hidruro de aluminio y litio, disolventes de éter y bajas temperaturas.

Sustitución: Nucleófilos como aminas o haluros, a menudo en presencia de una base.

Principales Productos:

Oxidación: Anabasina N-óxido.

Reducción: Dihidroanabasina.

Sustitución: Varios derivados de anabasina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La anabasina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de alcaloides más complejos y como reactivo en la síntesis orgánica.

Biología: Se estudia por sus efectos sobre los receptores nicotínicos de acetilcolina, proporcionando información sobre la función del receptor y las vías de señalización.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo su papel como agonista del receptor nicotínico, lo que podría tener implicaciones para el tratamiento de trastornos neurológicos.

Industria: Históricamente utilizado como insecticida, las propiedades tóxicas de la anabasina se aprovechan en el control de plagas

Mecanismo De Acción

La anabasina ejerce sus efectos principalmente a través de su acción sobre los receptores nicotínicos de acetilcolina (nAChRs). Actúa como un agonista completo en estos receptores, lo que lleva a la despolarización y la posterior activación neuronal. En dosis altas, la anabasina puede causar un bloqueo despolarizante, similar a la intoxicación por nicotina, lo que puede resultar en síntomas como parálisis muscular y, en casos graves, muerte por asistolia .

Comparación Con Compuestos Similares

La anabasina a menudo se compara con otros alcaloides como:

Nicotina: Ambos se encuentran en plantas de tabaco y actúan sobre los nAChRs, pero la anabasina es menos potente y tiene un perfil de toxicidad diferente.

Anatabina: Otro alcaloide del tabaco con actividad receptora similar pero que difiere en su farmacocinética y efectos biológicos.

Lobelina: Encontrada en especies de Lobelia, la lobelina también actúa sobre los nAChRs pero tiene efectos adicionales sobre los transportadores de dopamina, lo que la diferencia de la anabasina

La singularidad de la anabasina radica en sus interacciones específicas con los receptores y su uso histórico como insecticida, lo que la diferencia de otros alcaloides similares.

Actividad Biológica

Anabasine, a naturally occurring alkaloid found in tobacco and other plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and experimental data to provide an authoritative overview.

Chemical Structure and Properties

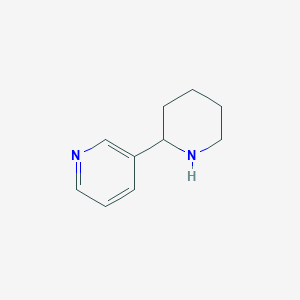

This compound is chemically classified as with the molecular formula . It is structurally similar to nicotine, possessing a pyridine ring that contributes to its biological activity.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a series of synthesized N-acyl derivatives showed pronounced analgesic effects in animal models, particularly in reducing pain responses induced by acetic acid .

| Compound | Pain Response Reduction (%) |

|---|---|

| This compound Derivative 1 | 45% |

| This compound Derivative 2 | 55% |

| This compound Derivative 3 | 60% |

2. Antimicrobial and Antiviral Activity

This compound and its derivatives have been evaluated for their antimicrobial and antiviral properties. In vitro studies indicated that certain this compound derivatives demonstrated strong antibacterial activity against Escherichia coli and Bacillus subtilis, with some compounds showing moderate activity .

| Microorganism | Activity Level (mm zone of inhibition) |

|---|---|

| E. coli | 15 mm |

| B. subtilis | 14 mm |

3. Neurological Effects

This compound has been investigated for its effects on neurological functions. A study involving rats demonstrated that this compound administration could reverse impairments in working memory induced by NMDA receptor antagonism . The results indicated a dose-dependent improvement in memory performance:

| Dose (mg/kg) | Percent Correct Rejection (%) |

|---|---|

| 0.2 | 94.7 |

| 2.0 | 95.5 |

Case Study: Effects on Nicotine Withdrawal

In a controlled study, this compound was shown to attenuate nicotine withdrawal symptoms in rodents, suggesting potential therapeutic applications for smoking cessation . The study utilized a radial-arm maze to assess cognitive performance under varying doses of this compound.

Case Study: Developmental Toxicity in Zebrafish

Another significant study explored the developmental toxicity of this compound using zebrafish embryos. It was found that higher concentrations of this compound decreased hatching rates significantly, indicating dose-dependent toxicity. However, when combined with cucurbituril (a nano-carrier), the toxicity was markedly reduced .

The biological activities of this compound are believed to be mediated through various mechanisms:

- NMDA Receptor Modulation : this compound may influence glutamatergic signaling pathways, which are crucial for memory and learning processes.

- Antimicrobial Action : The structural components of this compound allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.

- Pain Modulation : Its analgesic effects may involve interactions with opioid receptors or modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Anabasine in plant extracts, and how can researchers ensure methodological rigor?

To quantify this compound, researchers often use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Key validation steps include:

- Calibration curves : Use certified this compound standards to establish linearity (typically R² ≥ 0.99).

- Recovery tests : Spike matrices with known this compound concentrations to assess extraction efficiency (aim for 85–115% recovery).

- Limit of detection/quantification (LOD/LOQ) : Determine via signal-to-noise ratios (e.g., LOD = 3× noise, LOQ = 10× noise) .

- Reproducibility : Replicate analyses across multiple batches to evaluate intra- and inter-day variability .

Q. How should researchers design experiments to evaluate this compound’s acute toxicity in animal models?

Critical considerations include:

- Dose selection : Use a logarithmic scale (e.g., 10, 50, 100 mg/kg) to identify lethal doses (LD₅₀).

- Control groups : Include vehicle controls (e.g., saline) and positive controls (e.g., nicotine) to contextualize toxicity.

- Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., moribund state criteria) and sample sizes justified by power analysis .

- Data collection : Monitor physiological parameters (e.g., respiration, motor function) and histopathological changes post-exposure .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor-binding affinities of this compound across studies?

Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). To address this:

- Standardize conditions : Control pH (7.4), temperature (37°C), and receptor subtypes (e.g., α4β2 vs. α7 nAChRs).

- Cross-validate findings : Compare results from orthogonal methods (e.g., electrophysiology for functional activity and scintillation counting for binding affinity) .

- Meta-analysis : Pool data from published studies using random-effects models to identify confounding variables (e.g., species differences in receptor isoforms) .

Q. How can computational models predict this compound’s metabolic pathways, and what experimental validation is required?

- In silico approaches : Use cytochrome P450 docking simulations (e.g., CYP2A6, CYP2B6) to predict hydroxylation or N-oxidation sites. Tools like AutoDock Vina or Schrödinger Suite are recommended .

- Experimental validation : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Confirm structures using NMR or reference standards .

- Kinetic parameters : Calculate Vₘₐₓ and Kₘ for major metabolic pathways to assess clinical relevance .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Modular synthesis : Start with the pyridine core and introduce substituents (e.g., methyl, phenyl groups) via nucleophilic substitution or cross-coupling reactions.

- Purity control : Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity thresholds should exceed 95% .

- Biological screening : Test derivatives in functional assays (e.g., calcium flux for nAChR activation) to correlate structural modifications with activity .

Q. Methodological Considerations for Data Interpretation

- Handling conflicting data : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Uncertainty quantification : Report confidence intervals (95% CI) for key parameters (e.g., IC₅₀ values) and propagate errors in derived calculations .

- Reproducibility : Archive raw data and detailed protocols in supplementary materials, as emphasized by journals like the Beilstein Journal of Organic Chemistry .

Propiedades

IUPAC Name |

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.